
3-(2-Aminoethyl)-2-methyloxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-2-methyloxolan-3-ol is a chemical compound with a unique structure that includes an oxolane ring substituted with an aminoethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-2-methyloxolan-3-ol typically involves the reaction of 2-methyloxolane with an aminoethyl group under controlled conditionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)-2-methyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the aminoethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)-2-methyloxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-2-methyloxolan-3-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand binding to receptors, influencing biochemical pathways, and modulating biological activities. The exact pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Tryptamine: Shares structural similarities with 3-(2-Aminoethyl)-2-methyloxolan-3-ol and is known for its role as a neurotransmitter.
Serotonin: Another compound with a similar aminoethyl group, involved in various physiological processes.
Melatonin: Structurally related and plays a key role in regulating sleep-wake cycles
Uniqueness
This compound is unique due to its specific oxolane ring structure combined with the aminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-2-methyloxolan-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-6-7(9,2-4-8)3-5-10-6/h6,9H,2-5,8H2,1H3 |
Clave InChI |
GYOHQOVRNKFXRE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCO1)(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


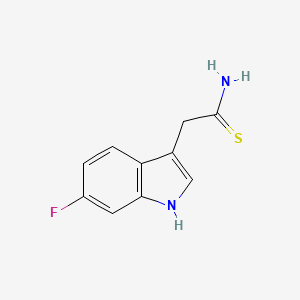
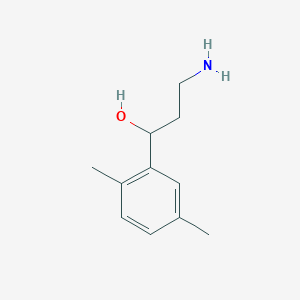
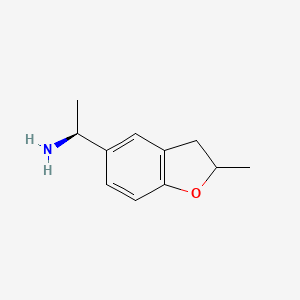
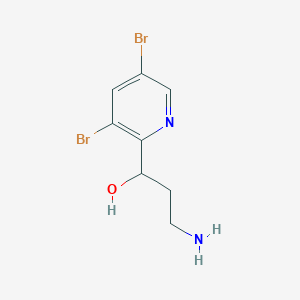

![4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13168425.png)

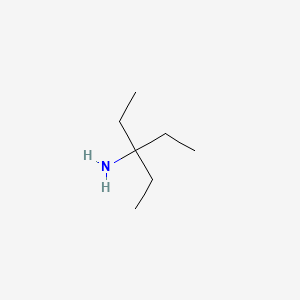
![(1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13168459.png)



![[1-(Aminomethyl)-3-methylcyclohexyl]methanol](/img/structure/B13168469.png)

